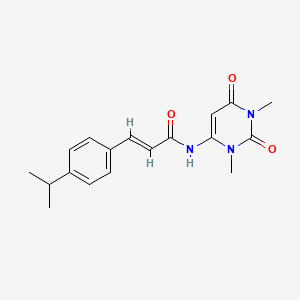
2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide, also known as TQCA, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. TQCA is a member of the quinazoline family of compounds and has been shown to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in inflammation, cell growth, and cell division. 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
未来方向
There are several future directions for research on 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is its potential as a cancer treatment. Studies have shown that 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and it may be a promising candidate for further development as an anti-cancer drug. Another area of interest is its potential as an anti-inflammatory agent. 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory molecules in the body. Further research is needed to determine the full extent of 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide's anti-inflammatory properties.
合成方法
The synthesis of 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-methyl-4-oxo-3(4H)-quinazolinyl)acetyl chloride with trichloroacetic acid in the presence of a base. The reaction yields 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide as a white crystalline solid with a high yield.
科学研究应用
2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been studied as a potential treatment for various diseases, including cancer, arthritis, and bacterial infections.
属性
IUPAC Name |
2,2,2-trichloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O2/c1-6-15-8-5-3-2-4-7(8)9(18)17(6)16-10(19)11(12,13)14/h2-5H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVNNYVXCVUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)

![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)




![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)
![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)